1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one is a compound that features a thiophene ring, an azetidine ring, and a propenone moiety. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The azetidine ring, a four-membered nitrogen-containing heterocycle, is also significant in pharmaceutical research due to its unique structural properties .
Preparation Methods
The synthesis of 1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiophene derivative with the azetidine ring and the propenone moiety under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may also contribute to the compound’s biological effects by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one can be compared with other thiophene and azetidine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine also contain thiophene rings and exhibit significant biological activities.
Azetidine Derivatives: Other azetidine-containing compounds are studied for their pharmaceutical potential.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties .
Properties
IUPAC Name |
1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-7-9(8-12)6-10-4-3-5-14-10/h2-5,9H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDKJGYDRBULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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